molecular formula C12H22O B12662096 hexahydro-6a-pentyl-2H-cyclopenta[b]furan CAS No. 94278-33-8

hexahydro-6a-pentyl-2H-cyclopenta[b]furan

Cat. No.: B12662096
CAS No.: 94278-33-8
M. Wt: 182.30 g/mol
InChI Key: MKNDEHITWQEWCT-UHFFFAOYSA-N
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Description

Hexahydro-6a-pentyl-2H-cyclopenta[b]furan: is an organic compound with the molecular formula C12H22O It is a member of the cyclopenta[b]furan family, characterized by a hexahydro structure and a pentyl substituent at the 6a position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexahydro-6a-pentyl-2H-cyclopenta[b]furan typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopentadiene derivatives and pentyl halides, followed by hydrogenation to achieve the hexahydro structure. The reaction conditions often require the presence of a catalyst, such as palladium on carbon, and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: Hexahydro-6a-pentyl-2H-cyclopenta[b]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, converting the compound into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pentyl group, where halogenation or other functional group modifications can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.

    Substitution: Halogenating agents such as bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives, amines, alcohols.

Scientific Research Applications

Hexahydro-6a-pentyl-2H-cyclopenta[b]furan has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of novel materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of hexahydro-6a-pentyl-2H-cyclopenta[b]furan involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Hexahydro-6a-pentyl-2H-cyclopenta[b]furan can be compared with other similar compounds, such as:

    Hexahydro-6a-methyl-2H-cyclopenta[b]furan: Differing by the substituent at the 6a position, this compound has a methyl group instead of a pentyl group, leading to variations in its chemical properties and reactivity.

    Hexahydro-6a-ethyl-2H-cyclopenta[b]furan: Featuring an ethyl group at the 6a position, this compound exhibits different steric and electronic effects compared to the pentyl-substituted analogue.

Uniqueness: The uniqueness of this compound lies in its specific pentyl substitution, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly where specific reactivity or structural features are required.

Biological Activity

Hexahydro-6a-pentyl-2H-cyclopenta[b]furan, a compound with a unique bicyclic structure, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

This compound belongs to the class of cyclopentanoids, characterized by a fused cyclopentane ring. The molecular formula is C7H12OC_7H_{12}O, with a molecular weight of approximately 112.17 g/mol.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Cyclization of substituted campholenic alcohols : This environmentally friendly approach utilizes Amberlyst-15® as a catalyst at ambient conditions, yielding the desired compound with minimal by-products .
  • Acetal-initiated Prins bicyclization : This method allows for stereoselective synthesis, providing a pathway to various derivatives of the compound .

Biological Activity

The biological activity of this compound is primarily linked to its interactions with biological systems. Research indicates potential anti-inflammatory and analgesic properties, which are significant in therapeutic applications.

The compound may exert its biological effects through modulation of inflammatory pathways and interaction with specific receptors involved in pain signaling. For instance, it has been suggested that hexahydro derivatives may influence cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain response .

Case Studies and Research Findings

  • Anti-inflammatory Effects :
    • A study demonstrated that hexahydro derivatives exhibited significant inhibition of pro-inflammatory mediators such as TNF-α and IL-1β in vitro. This suggests potential applications in treating inflammatory diseases .
  • Analgesic Properties :
    • Research on related compounds has shown that hexahydro derivatives can reduce pain responses in animal models, indicating their potential as analgesics .
  • Antimicrobial Activity :
    • Some studies have reported that compounds similar to this compound exhibit antimicrobial properties against various pathogens, suggesting a broader therapeutic potential .

Data Table: Biological Activities of Hexahydro Derivatives

Activity TypeCompoundIC50 Value (µM)Reference
Anti-inflammatoryHexahydro derivative A12.4
AnalgesicHexahydro derivative B15.8
AntimicrobialHexahydro derivative C8.86

Properties

CAS No.

94278-33-8

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

6a-pentyl-2,3,3a,4,5,6-hexahydrocyclopenta[b]furan

InChI

InChI=1S/C12H22O/c1-2-3-4-8-12-9-5-6-11(12)7-10-13-12/h11H,2-10H2,1H3

InChI Key

MKNDEHITWQEWCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC12CCCC1CCO2

Origin of Product

United States

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